6-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide
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Overview
Description
6-chloro-4-hydroxy-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]quinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a triazole ring, and various functional groups that contribute to its unique chemical properties. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-hydroxy-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]quinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of anthranilic acid derivatives under acidic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving appropriate precursors such as hydrazine derivatives and aldehydes.
Functional Group Modifications: The final compound is obtained by introducing the chloro, hydroxy, and carboxamide groups through various substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-hydroxy-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives under oxidative conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-chloro-4-hydroxy-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Bind to Receptors: It can bind to specific receptors on the cell surface, modulating signal transduction pathways.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-triazolo[4,3-a]pyrazine: Studied for its inhibitory activities toward c-Met/VEGFR-2 kinases.
1,2,4-triazolo[4,3-a]pyridin-3(2H)-one: Used in various chemical and biological applications.
Uniqueness
6-chloro-4-hydroxy-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]quinoline-3-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H12ClN5O2 |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
6-chloro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H12ClN5O2/c18-10-4-5-13-11(7-10)16(24)12(8-19-13)17(25)20-9-15-22-21-14-3-1-2-6-23(14)15/h1-8H,9H2,(H,19,24)(H,20,25) |
InChI Key |
HEXTVUXIRGNSLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)C3=CNC4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
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